molecular formula C5H5F3O B034885 3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI) CAS No. 101395-81-7

3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI)

Cat. No. B034885
M. Wt: 138.09 g/mol
InChI Key: IQUVUQSZDQNGPN-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of derivatives from 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one has been explored, focusing on creating 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives. This process involves structural and conformational studies supported by spectroscopic methods and computational predictions (Buceta et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized advanced spectroscopic techniques and X-ray crystallography to elucidate the configurations and conformational dynamics of these substances, highlighting the impact of trifluoro substitutions on molecular geometry (Raj et al., 2008).

Chemical Reactions and Properties

Research into the chemical reactivity of 3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI) derivatives has revealed varied reactions with other chemical entities, leading to the formation of novel heterocyclic compounds and elucidating the role of trifluoromethyl groups in chemical transformations (Furin & Zhuzhgov, 2005).

Safety And Hazards

The safety and hazards of “3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI)” are not specified in the sources I have access to. For detailed safety information, it’s recommended to refer to its Safety Data Sheet (SDS) .

properties

IUPAC Name

(E)-5,5,5-trifluoropent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUVUQSZDQNGPN-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI)

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